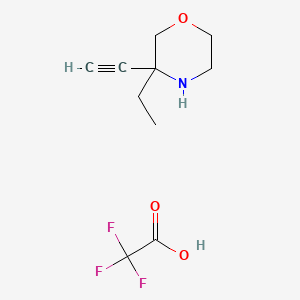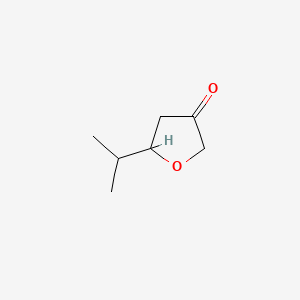
5-bromo-2-methyl-2H-indazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-2H-indazole-3-sulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a sulfonamide group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2H-indazole-3-sulfonamide typically involves the following steps:
Methylation: The methyl group can be introduced at the 2nd position using methylating agents like methyl iodide in the presence of a base.
Sulfonamidation: The sulfonamide group is introduced at the 3rd position by reacting the intermediate compound with sulfonamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-indazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-Bromo-2-methyl-2H-indazole-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-2H-indazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, inhibiting their activity. The bromine and methyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole: Lacks the sulfonamide group, which affects its biological activity and chemical reactivity.
2-Methyl-2H-indazole-3-sulfonamide: Lacks the bromine atom, which influences its binding affinity and specificity.
5-Bromo-2H-indazole-3-sulfonamide: Lacks the methyl group, which impacts its overall stability and reactivity.
Uniqueness
5-Bromo-2-methyl-2H-indazole-3-sulfonamide is unique due to the presence of all three functional groups (bromine, methyl, and sulfonamide) on the indazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2866319-02-8 |
|---|---|
Molecular Formula |
C8H8BrN3O2S |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
5-bromo-2-methylindazole-3-sulfonamide |
InChI |
InChI=1S/C8H8BrN3O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3,(H2,10,13,14) |
InChI Key |
HGPSPRGONLNYJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
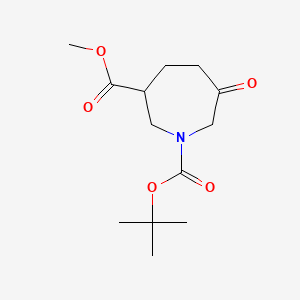
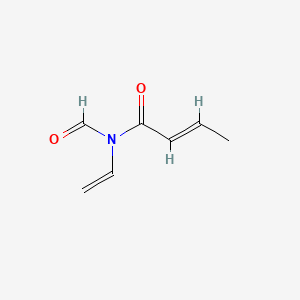

![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)
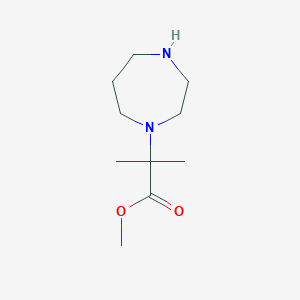

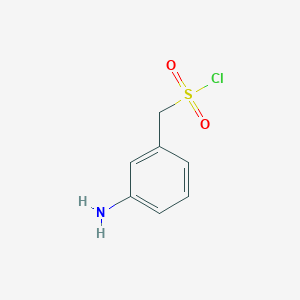
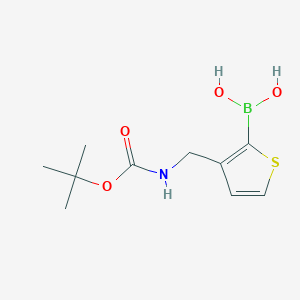
![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
